3-(1-azepanylmethyl)-2,7,8-trimethyl-4-quinolinol
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Description
3-(1-azepanylmethyl)-2,7,8-trimethyl-4-quinolinol is a useful research compound. Its molecular formula is C19H26N2O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.204513457 g/mol and the complexity rating of the compound is 448. The solubility of this chemical has been described as 40.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gas Chromatography and Analytical Chemistry
Quinoline derivatives, such as O-trimethylsilyl (TMS) quinoxalinols, are valuable in the gas chromatography of α-keto acids. Their high stability and specific mass spectral characteristics enable the low-level detection of keto acids, showcasing their utility in analytical chemistry for precise measurement and identification of compounds (Langenbeck, Möhring, & Dieckmann, 1975).
Anticancer Activity
Quinoline and its analogs are extensively studied for their anticancer properties. These compounds inhibit various biological targets such as tyrosine kinases, proteasomes, and DNA repair mechanisms. The synthetic versatility of quinoline allows for the generation of numerous structurally diverse derivatives with potent anticancer activities (Solomon & Lee, 2011).
Optoelectronic Materials
Methyl-substituted quinolinolato chelates show promising applications in optoelectronics, specifically in organic light-emitting diodes (OLEDs). Systematic methylation affects their photoluminescence, electroluminescence, and thermal properties, which are crucial for optimizing device performance (Sapochak et al., 2001).
Synthesis of Nitrogen Heterocycles
Quinoline derivatives serve as precursors in the synthesis of various nitrogen heterocycles, including tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines. These compounds find applications in medicinal chemistry due to their presence in biologically active molecules (Porashar et al., 2022).
Corrosion Inhibition
Novel azo compounds derived from quinoline, such as 8-quinolinol-5-azoantipyrine, exhibit excellent corrosion inhibition properties for mild steel in acidic media. This highlights their potential in protecting metals from corrosion, an important aspect in material science and engineering (Abboud et al., 2009).
Fluorescent Labeling and Biological Imaging
Quinoline derivatives like 3-hydroxykynurenic acid (3-HOKA) demonstrate significant fluorescence properties, making them suitable for use as fluorescent probes in biological imaging. Their biocompatibility and specific cellular localization capabilities offer a promising tool for biological and medical research (Shmidt et al., 2019).
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-2,7,8-trimethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-13-8-9-16-18(14(13)2)20-15(3)17(19(16)22)12-21-10-6-4-5-7-11-21/h8-9H,4-7,10-12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTWYAXJPYDRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667000 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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